![molecular formula C16H11ClN2S B14596388 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- CAS No. 59775-51-8](/img/structure/B14596388.png)
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- typically involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions . The reaction can be represented as follows:
2-Aminothiazole+Aldehyde/Ketone→2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, leading to cell death . In anticancer research, the compound may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiazolamine, 4-methyl-: Another thiazole derivative with similar biological activities.
N-(4-chlorophenyl)-4-methyl-2-thiazolamine: Shares structural similarities and exhibits comparable antimicrobial properties.
Uniqueness
2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a chlorophenyl and phenyl group enhances its potential as a versatile compound in various research fields .
Propiedades
Número CAS |
59775-51-8 |
|---|---|
Fórmula molecular |
C16H11ClN2S |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C16H11ClN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-11H |
Clave InChI |
NOFJSTYXZBNVFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



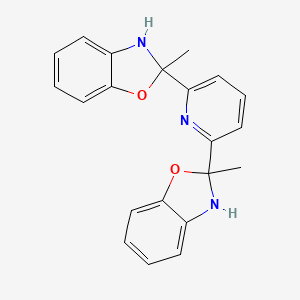
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
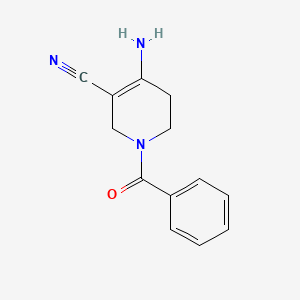
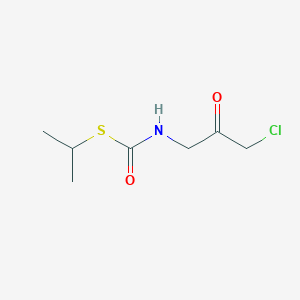
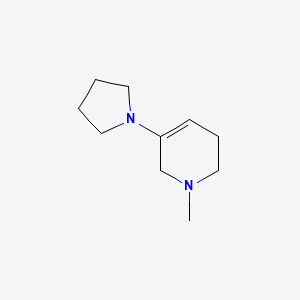
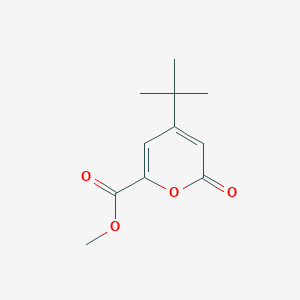
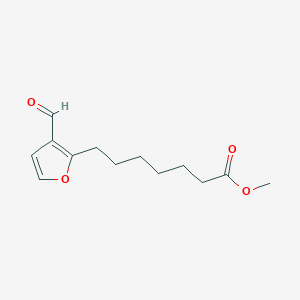
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
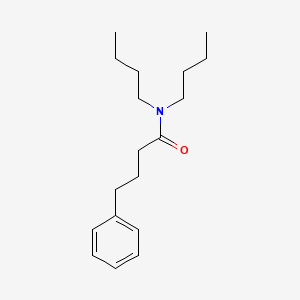
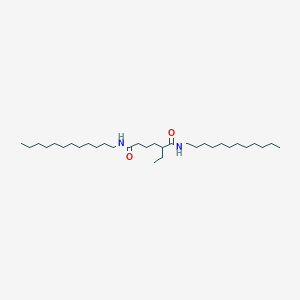
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)


